molecular formula C21H14ClF3N6 B258156 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine

货号 B258156
分子量: 442.8 g/mol
InChI 键: MSENMALMFVPJBE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine, also known as CP-690,550, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a selective inhibitor of Janus kinase 3 (JAK3), an enzyme that plays a critical role in the signaling pathways of cytokines involved in immune responses. In

科学研究应用

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in the prevention of transplant rejection and the treatment of lymphomas and leukemias.

作用机制

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine selectively inhibits JAK3, which is a key component of the signaling pathways of cytokines involved in immune responses. By inhibiting JAK3, 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine blocks the downstream signaling of cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). This results in the suppression of T-cell activation and proliferation, which is the basis for its potential therapeutic applications in autoimmune diseases.
Biochemical and Physiological Effects
5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine has been shown to effectively reduce the symptoms of autoimmune diseases in animal models and clinical trials. It has been demonstrated to reduce the levels of pro-inflammatory cytokines and chemokines, inhibit T-cell proliferation, and induce apoptosis of activated T-cells. However, 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine has also been associated with some adverse effects, such as increased risk of infections, lymphoma, and other malignancies.

实验室实验的优点和局限性

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in immune responses. It can be used to investigate the signaling pathways of cytokines involved in T-cell activation and proliferation, as well as the potential therapeutic applications of JAK3 inhibitors in autoimmune diseases. However, 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine has some limitations in lab experiments, such as its potential off-target effects, its limited solubility in water, and its relatively short half-life in vivo.

未来方向

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine has opened up new avenues for the development of JAK3 inhibitors as potential therapeutic agents for autoimmune diseases. Future research directions include the development of more potent and selective JAK3 inhibitors, the investigation of the long-term safety and efficacy of JAK3 inhibitors, and the exploration of the potential use of JAK3 inhibitors in combination with other immunomodulatory agents. Additionally, the role of JAK3 in other physiological processes beyond immune responses, such as hematopoiesis and neuronal signaling, is an area of active research.

合成方法

The synthesis of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine involves a series of chemical reactions that result in the formation of the pyrimidine ring and the tetrazole ring. The process starts with the reaction of 4-chlorobenzylamine with 2-cyclopropyl-4-(4-trifluoromethyl)phenylacetonitrile to form an intermediate compound. This intermediate is then reacted with sodium azide and copper sulfate to form the tetrazole ring. The final step involves the reaction of the tetrazole intermediate with 2-cyclopropyl-4-(4-trifluoromethyl)phenyl-5,6-dihydropyrimidine-1(2H)-one to form 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine.

属性

产品名称

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine

分子式

C21H14ClF3N6

分子量

442.8 g/mol

IUPAC 名称

5-[1-(4-chlorophenyl)tetrazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine

InChI

InChI=1S/C21H14ClF3N6/c22-15-7-9-16(10-8-15)31-20(28-29-30-31)17-11-26-19(13-1-2-13)27-18(17)12-3-5-14(6-4-12)21(23,24)25/h3-11,13H,1-2H2

InChI 键

MSENMALMFVPJBE-UHFFFAOYSA-N

SMILES

C1CC1C2=NC=C(C(=N2)C3=CC=C(C=C3)C(F)(F)F)C4=NN=NN4C5=CC=C(C=C5)Cl

规范 SMILES

C1CC1C2=NC=C(C(=N2)C3=CC=C(C=C3)C(F)(F)F)C4=NN=NN4C5=CC=C(C=C5)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。